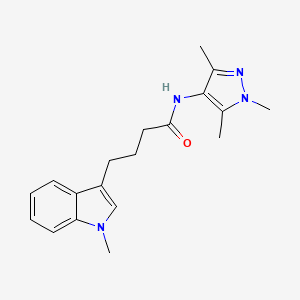
4-(1-methyl-1H-indol-3-yl)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-methyl-1H-indol-3-yl)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)butanamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features an indole ring and a pyrazole ring, both of which are known for their biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-methyl-1H-indol-3-yl)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)butanamide typically involves the following steps:
Formation of the Indole Derivative: The starting material, 1-methylindole, is subjected to a Friedel-Crafts acylation reaction to introduce a butanoyl group at the 3-position of the indole ring.
Formation of the Pyrazole Derivative: 1,3,5-trimethylpyrazole is synthesized through the condensation of acetylacetone with hydrazine hydrate.
Coupling Reaction: The indole derivative and the pyrazole derivative are coupled using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the carbonyl group of the butanamide moiety to yield the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrazole ring, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Alcohol derivatives of the butanamide moiety.
Substitution: Various substituted pyrazole derivatives.
科学研究应用
4-(1-methyl-1H-indol-3-yl)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)butanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-(1-methyl-1H-indol-3-yl)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)butanamide involves its interaction with specific molecular targets. The indole and pyrazole rings can bind to enzymes or receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
4-(1-methyl-1H-indol-3-yl)-N-(1H-pyrazol-4-yl)butanamide: Lacks the trimethyl substitution on the pyrazole ring.
4-(1H-indol-3-yl)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)butanamide: Lacks the methyl substitution on the indole ring.
4-(1-methyl-1H-indol-3-yl)-N-(1H-pyrazol-4-yl)butanamide: Lacks both the trimethyl substitution on the pyrazole ring and the methyl substitution on the indole ring.
Uniqueness
The presence of both the 1-methyl-1H-indol-3-yl and 1,3,5-trimethyl-1H-pyrazol-4-yl groups in 4-(1-methyl-1H-indol-3-yl)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)butanamide makes it unique. These substitutions can significantly influence the compound’s biological activity and chemical reactivity, distinguishing it from other similar compounds.
属性
分子式 |
C19H24N4O |
|---|---|
分子量 |
324.4 g/mol |
IUPAC 名称 |
4-(1-methylindol-3-yl)-N-(1,3,5-trimethylpyrazol-4-yl)butanamide |
InChI |
InChI=1S/C19H24N4O/c1-13-19(14(2)23(4)21-13)20-18(24)11-7-8-15-12-22(3)17-10-6-5-9-16(15)17/h5-6,9-10,12H,7-8,11H2,1-4H3,(H,20,24) |
InChI 键 |
ZXWRZZBDAQMJLK-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NN1C)C)NC(=O)CCCC2=CN(C3=CC=CC=C32)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N,N-dimethyl-N'-[6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl]propane-1,3-diamine](/img/structure/B12178459.png)
![N-[2-(4-methoxyphenyl)ethyl]-1-(propan-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide](/img/structure/B12178471.png)
![4-{[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]methyl}-N,N-dimethylpiperazine-1-sulfonamide](/img/structure/B12178474.png)
![N-(2-chlorophenyl)-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide](/img/structure/B12178486.png)

![6-chloro-N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}pyridine-3-carboxamide](/img/structure/B12178500.png)
![N'-[6-(4-chlorophenyl)pyridazin-3-yl]-N,N-diethylpropane-1,3-diamine](/img/structure/B12178507.png)
![1-[(5-bromo-1H-indol-1-yl)acetyl]prolinamide](/img/structure/B12178510.png)
![N-[(2E)-3,4,5,6,7,8-hexahydro-2H-cyclohepta[d][1,3]thiazol-2-ylidene]-4-oxo-4-(3-oxopiperazin-1-yl)butanamide](/img/structure/B12178511.png)
![6-[4-(4-Fluorophenyl)piperazin-1-yl]-3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12178513.png)
![N-{6-[(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]-6-oxohexyl}pyrazine-2-carboxamide](/img/structure/B12178519.png)

![N-[3-(1H-benzimidazol-2-yl)propyl]-5-fluoro-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B12178529.png)
![3-{[4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl]methyl}-7,8-dimethoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B12178530.png)
